molecular formula C10H11N3O3 B14810778 3-Cyclopropoxypyridine-2,6-dicarboxamide

3-Cyclopropoxypyridine-2,6-dicarboxamide

Cat. No.: B14810778
M. Wt: 221.21 g/mol
InChI Key: GRLXFSSLWPSPKV-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridine-2,6-dicarboxamide is a heterocyclic compound based on a pyridine-2,6-dicarboxamide scaffold, functionalized with a cyclopropoxy group at the 3-position of the pyridine ring. This structural motif places it within a broader class of pyridine-2,6-dicarboxamides, which are renowned for their versatility in coordination chemistry, supramolecular assembly, and biological applications.

Pyridine-2,6-dicarboxamides are chelating ligands capable of coordinating transition metals (e.g., Cu, Ni, Pd) and stabilizing reactive intermediates . Their derivatives exhibit diverse bioactivities, including G-quadruplex DNA stabilization, antimicrobial effects, and neuroprotective properties . The cyclopropoxy group’s rigid, three-membered ring may influence conformational flexibility and intermolecular interactions, distinguishing it from other substituents like aryl or heteroaryl groups.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,6-dicarboxamide

InChI

InChI=1S/C10H11N3O3/c11-9(14)6-3-4-7(16-5-1-2-5)8(13-6)10(12)15/h3-5H,1-2H2,(H2,11,14)(H2,12,15)

InChI Key

GRLXFSSLWPSPKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxypyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with cyclopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxypyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxypyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, facilitating various biochemical reactions. The compound’s molecular targets include transition metal ions such as copper, nickel, and zinc, which play crucial roles in its biological and catalytic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyridine ring significantly impacts solubility, melting point, and supramolecular packing. Key analogs and their properties are summarized below:

Compound Name Substituent(s) Melting Point (°C) Key Properties References
3-Cyclopropoxypyridine-2,6-dicarboxamide 3-Cyclopropoxy Not reported Hypothesized enhanced rigidity and metal chelation
N2,N6-Di(pyridin-2-yl)pyridine-2,6-dicarboxamide Pyridin-2-yl 216–217 Strong coordination with Pd(II); antimicrobial activity
N2,N6-Di(4-nitrophenyl)pyridine-2,6-dicarboxamide 4-Nitrophenyl >300 Low solubility; high thermal stability
N2,N6-Bis(quinolin-8-yl)pyridine-2,6-dicarboxamide Quinolin-8-yl 282–283 G-quadruplex DNA stabilization (ΔTm = 18°C)
N2,N6-Di(4-aminophenyl)pyridine-2,6-dicarboxamide 4-Aminophenyl 226–227 Improved solubility; potential for functionalization

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro): Increase thermal stability but reduce solubility due to strong intermolecular interactions (e.g., π-stacking) .
  • Amino Groups: Improve solubility and enable post-synthetic modifications, such as crosslinking in polymers .
Coordination Chemistry and Supramolecular Features
  • Metal Binding : Pyridine-2,6-dicarboxamides form stable complexes with transition metals (e.g., Mn(II), Cd(II)) via the pyridine N and amide O atoms. The cyclopropoxy group’s steric bulk may modulate coordination geometry and catalytic activity .
  • Supramolecular Assembly : Hydrogen bonding (N–H···O) and π-stacking dominate crystal packing. Bulky substituents like cyclopropoxy may disrupt planar stacking, favoring helical or tubular architectures .

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